Product packaging for 2,4-Dichlorobutanoyl chloride(Cat. No.:CAS No. 79194-54-0)

2,4-Dichlorobutanoyl chloride

Cat. No.: B3331205
CAS No.: 79194-54-0
M. Wt: 175.44 g/mol
InChI Key: UQMNNYSWBCOJHD-UHFFFAOYSA-N
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Description

Position of Acyl Chlorides as Key Electrophilic Reagents

Acyl chlorides are among the most reactive derivatives of carboxylic acids. wikipedia.org Their heightened reactivity stems from the electronic properties of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.orgchemistrystudent.com Both atoms strongly withdraw electron density from the carbon atom, rendering it significantly electron-deficient and thus a potent electrophile. libretexts.orgchemistrystudent.com

This pronounced electrophilicity makes acyl chlorides highly susceptible to attack by a wide range of nucleophiles, even weak ones. youtube.com The characteristic reaction they undergo is nucleophilic acyl substitution, which proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org In this two-step process, a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbon-oxygen double bond and resulting in a new acyl compound. youtube.comlibretexts.org

Due to their high reactivity, acyl chlorides serve as versatile intermediates for the synthesis of other carboxylic acid derivatives, such as esters, amides, and acid anhydrides, often in reactions that are more efficient and proceed to completion compared to using the parent carboxylic acids. wikipedia.orgsavemyexams.com

The Significance of Halogenation in Modulating Acyl Chloride Reactivity

The presence of halogen atoms on the alkyl chain of an acyl chloride can profoundly influence its reactivity. In the case of 2,4-Dichlorobutanoyl chloride, the molecule features two chlorine atoms at distinct positions, each contributing to its unique chemical profile.

The chlorine atom at the C-2 position (the alpha-carbon) significantly enhances the electrophilicity of the carbonyl carbon through a negative inductive effect. This electron-withdrawing effect further increases the partial positive charge on the carbonyl carbon, making the molecule even more reactive towards nucleophiles than a non-halogenated analogue like butanoyl chloride.

Furthermore, the chlorine atom at the C-4 position provides a second reactive site within the molecule. This primary alkyl chloride functionality can undergo nucleophilic substitution reactions (typically SN2). This bifunctional nature—possessing two distinct electrophilic centers—transforms this compound into a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds, by allowing for sequential or intramolecular reactions. The reactivity profile is analogous to other bifunctional reagents like chloroacetyl chloride, which is widely used to introduce two-carbon units in synthesis. taylorandfrancis.com

Overview of Academic Research Trajectories Pertaining to this compound

While extensive, dedicated academic studies on this compound are not widespread in publicly accessible literature, its significance is evident from its classification as a key intermediate and building block in industrial and research chemistry. It is cited as a useful compound for research and as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.

A notable application pathway is suggested by its listing as a related compound or impurity in the context of Levetiracetam, a prominent anti-epileptic drug. pharmaffiliates.comdoveresearchlab.com This connection implies that this compound may be utilized as a starting material or key intermediate in the synthesis of complex, nitrogen-containing heterocyclic structures characteristic of many modern pharmaceuticals. nih.gov

The research trajectory for a molecule like this compound is therefore heavily focused on its application in synthetic organic chemistry. Its bifunctional electrophilic nature makes it an ideal candidate for constructing cyclic and polyfunctional molecules. Future research will likely continue to explore its use in:

Synthesis of Heterocycles: Reacting it with binucleophiles (e.g., compounds containing two amine, or an amine and a thiol/hydroxyl group) to form various saturated and unsaturated ring systems.

Development of Novel Pharmaceuticals: Serving as a starting scaffold for new drug candidates where the dichlorinated butanoyl skeleton is a key structural feature.

Agrochemical Synthesis: Acting as an intermediate for creating novel pesticides and herbicides.

In essence, the academic interest in this compound lies not in the compound itself, but in its utility as a versatile tool for constructing valuable and complex molecular architectures.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 79194-54-0 pharmaffiliates.com
Molecular Formula C₄H₅Cl₃O pharmaffiliates.com
Molecular Weight 175.43 g/mol pharmaffiliates.com
IUPAC Name This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl3O B3331205 2,4-Dichlorobutanoyl chloride CAS No. 79194-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorobutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O/c5-2-1-3(6)4(7)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMNNYSWBCOJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichlorobutanoyl Chloride

Established Preparative Routes from Carboxylic Acid Precursors

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone of organic synthesis. For 2,4-Dichlorobutanoyl chloride, this transformation is most commonly achieved through the use of thionyl chloride or phosphorus halides.

Thionyl Chloride Mediated Acyl Chlorination Strategies

The reaction of 2,4-dichlorobutanoic acid with thionyl chloride (SOCl₂) represents a widely employed and effective method for the synthesis of this compound. masterorganicchemistry.com This process is typically conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product. The reaction involves heating a mixture of the carboxylic acid and an excess of thionyl chloride, often with a catalytic amount of a tertiary amine like pyridine (B92270) or a solvent such as N,N-dimethylformamide (DMF) to accelerate the reaction. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. masterorganicchemistry.com

A typical laboratory procedure involves refluxing 2,4-dichlorobutanoic acid with thionyl chloride for several hours. google.com Upon completion, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound, which can be further purified by fractional distillation. google.com

Table 1: Thionyl Chloride Mediated Synthesis of this compound

Parameter Condition Reference
Reactant 2,4-dichlorobutanoic acid
Reagent Thionyl chloride (SOCl₂) masterorganicchemistry.com
Catalyst (optional) Pyridine, DMF masterorganicchemistry.com
Conditions Reflux google.com

| Purification | Distillation under reduced pressure | google.com |

Phosphorus Halide (PCl₃, PCl₅) Based Synthesis Protocols

Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are alternative and effective reagents for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comorgsyn.org While both can be used to synthesize this compound from 2,4-dichlorobutanoic acid, the choice between them often depends on the specific reaction conditions and the desired purity of the final product.

The reaction with PCl₃ requires a 3:1 molar ratio of the carboxylic acid to the phosphorus halide, producing phosphorous acid as a byproduct. In contrast, the reaction with PCl₅ is typically performed in a 1:1 molar ratio, yielding phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. masterorganicchemistry.com A study on the preparation of butyryl chloride highlighted the use of both phosphorus pentachloride and phosphorus trichloride as viable methods. orgsyn.org Although these methods are effective, the formation of non-gaseous byproducts can complicate the purification process compared to the thionyl chloride route.

Emerging and Novel Synthetic Approaches to this compound

While traditional methods remain prevalent, research into novel synthetic pathways for this compound and related compounds is ongoing. One such approach involves the chlorination of butanoyl chloride. This method utilizes chlorine gas in the presence of a catalyst, such as iron(III) chloride, to achieve selective chlorination at the 2 and 4 positions.

Another innovative strategy is the palladium-catalyzed chlorocarbonylation of unsaturated substrates. For instance, the reaction of 3-chlorobut-1-ene with carbon monoxide and hydrogen chloride in the presence of a palladium catalyst can yield 3,4-dichlorobutanoyl chloride. lookchem.com This method represents a significant advancement as it allows for the direct synthesis of dichlorinated acyl chlorides from readily available alkenes. However, the reaction is sensitive to protic reagents like water and can be inhibited by certain ligands.

A patent describes a method for synthesizing 2,4-dichlorobenzoyl chloride by reacting 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a catalyst, followed by rectification. google.com This suggests the potential for analogous routes to aliphatic acyl chlorides like this compound.

Catalytic Systems and Optimization of Reaction Conditions in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic system and reaction conditions employed.

Catalyst Design and Performance Evaluation

In the thionyl chloride mediated synthesis, catalysts like pyridine and DMF are known to enhance the reaction rate. masterorganicchemistry.com For the chlorination of butanoyl chloride, iron(III) chloride is a commonly used catalyst. In more novel approaches, palladium complexes have shown promise in the chlorocarbonylation of unsaturated substrates. The choice of catalyst is crucial; for example, in the synthesis of 2,4-dichlorobenzoyl chloride, various Lewis acids such as AlCl₃, FeCl₂, FeCl₃, SnCl₄, and ZnCl₂ have been utilized. google.com A separate patent for the same compound mentions the use of benzoyl peroxide and phosphorus trichloride as catalysts. google.com

Solvent and Temperature Regimes for Enhanced Yield and Purity

The selection of an appropriate solvent and the control of temperature are critical for maximizing the yield and purity of this compound. Aprotic solvents such as dichloromethane (B109758) or toluene (B28343) are often preferred for the thionyl chloride reaction to prevent unwanted side reactions. The reaction temperature for this method is typically in the range of 40-60°C.

In the palladium-catalyzed synthesis of 3,4-dichlorobutanoyl chloride, halogenated hydrocarbons like dichloromethane have been found to be effective solvents, and the reaction is typically carried out at elevated temperatures. For the synthesis of 2,4-dichlorobenzoyl chloride via the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid, the reaction temperature is maintained between 60-140°C. google.com

The purification of this compound is almost universally achieved through distillation under reduced pressure. google.com This technique is essential for separating the product from less volatile impurities and byproducts.

Table 2: Mentioned Compounds

Compound Name
This compound
2,4-dichlorobutanoic acid
Thionyl chloride
Phosphorus trichloride
Phosphorus pentachloride
Butanoyl chloride
Chlorine
Iron(III) chloride
3-chlorobut-1-ene
3,4-dichlorobutanoyl chloride
Carbon monoxide
Hydrogen chloride
Palladium
2,4-dichlorobenzoyl chloride
2,4-dichlorobenzotrichloride
Pyridine
N,N-dimethylformamide
Dichloromethane
Toluene
Phosphorous acid
Phosphoryl chloride
Aluminum chloride
Ferrous chloride
Tin(IV) chloride
Zinc chloride

Mechanistic Elucidation of 2,4 Dichlorobutanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways and Intermediates

The initial and rate-determining step in the nucleophilic acyl substitution of 2,4-dichlorobutanoyl chloride is the addition of a nucleophile to the highly polarized carbonyl (C=O) bond. libretexts.orglibretexts.org This attack leads to the formation of a transient tetrahedral intermediate where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org This intermediate possesses a negatively charged oxygen atom, characteristic of an alkoxide ion. libretexts.org

Unlike the intermediates formed from aldehydes or ketones, which are often protonated to yield alcohols, the tetrahedral intermediate in the reaction of a carboxylic acid derivative collapses. libretexts.org The carbon-oxygen pi bond is re-formed, and this process is accompanied by the expulsion of the most stable leaving group. masterorganicchemistry.com In the case of this compound, the chloride ion is an excellent leaving group, facilitating the collapse of the intermediate and the formation of a new carbonyl compound. masterorganicchemistry.com The reaction equilibrium generally favors the direction that produces the weakest base; since chloride is a very weak base, these reactions are often thermodynamically favorable. masterorganicchemistry.com

The primary reaction at the carbonyl carbon of this compound is nucleophilic acyl substitution, which is mechanistically different from a bimolecular nucleophilic substitution (S_N2) reaction. libretexts.org An S_N2 reaction is a single-step, concerted process where bond-making and bond-breaking occur simultaneously through a "backside attack". masterorganicchemistry.compressbooks.publibretexts.org This leads to a pentacoordinated transition state and results in the inversion of stereochemistry at the carbon center. libretexts.orglibretexts.org

While the acyl carbon does not undergo an S_N2 reaction, the two other chlorinated centers in the molecule—at the C-2 and C-4 positions—can be susceptible to S_N2 attack.

C-4 Position: This is a primary alkyl chloride, which is generally highly reactive in S_N2 reactions due to minimal steric hindrance. masterorganicchemistry.com

C-2 Position: This is a secondary alkyl chloride. S_N2 reactions at a secondary carbon are slower than at a primary carbon because the additional alkyl substituent increases steric repulsion in the crowded, trigonal bipyramidal transition state, making it more difficult for the nucleophile to approach the electrophilic carbon. masterorganicchemistry.comlibretexts.org

Therefore, under conditions conducive to S_N2 reactions, a nucleophile could potentially substitute the chlorine atoms on the alkyl chain, in addition to reacting at the acyl chloride group.

Influence of Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can profoundly impact reaction rates and, in some cases, the operative mechanism. mdpi.comresearchgate.net For reactions involving this compound, solvent polarity is a critical factor. libretexts.org Polar solvents can stabilize the charged tetrahedral intermediate formed during nucleophilic acyl substitution, potentially accelerating the reaction rate. libretexts.org The choice between polar aprotic solvents (e.g., DMF) and nonpolar solvents (e.g., DCM) can significantly alter reaction kinetics.

Table 1: Expected Influence of Solvent Type on the Reactivity of this compound
Solvent TypeExample SolventsExpected Effect on Nucleophilic Acyl Substitution RateReasoning
Polar AproticDMF, DMSO, Acetonitrile (B52724)Generally FavorableStabilizes the polar transition state and charged tetrahedral intermediate without strongly solvating the nucleophile. scispace.com
Polar ProticWater, Ethanol (B145695), MethanolVariable; Fast for Hydrolysis/AlcoholysisCan act as the nucleophile (e.g., hydrolysis, alcoholysis). Strong solvation of nucleophiles can decrease reactivity, but stabilization of the transition state can increase it. libretexts.orgrug.nl
Nonpolar AproticHexane, Toluene (B28343), Dichloromethane (B109758) (DCM)Generally SlowerMinimal stabilization of the polar transition state and charged intermediates, leading to a higher activation energy barrier. mdpi.com

Role of Steric and Electronic Factors in Directing Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects.

Electronic Factors: The molecule's high reactivity stems from the powerful inductive electron-withdrawing effects of its three chlorine atoms. The chlorine atom attached to the carbonyl group makes the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack. uomustansiriyah.edu.iq The chlorine atoms at the C-2 (alpha) and C-4 positions further withdraw electron density from the alkyl chain, which in turn enhances the electrophilicity of the carbonyl carbon. Strongly polarized acyl compounds, like acid chlorides, are the most reactive among carboxylic acid derivatives. uomustansiriyah.edu.iq

Steric Factors: Steric hindrance can modulate the reactivity of this compound. The chlorine atom at the C-2 position, being adjacent to the carbonyl group, can sterically hinder the approach of large or bulky nucleophiles. This effect can slow the rate of nucleophilic acyl substitution compared to less substituted acyl chlorides. This principle is illustrated by the reduced reactivity of compounds like 4-chloro-2,2-dimethylbutanoyl chloride, where the two methyl groups at the C-2 position create significant steric hindrance that slows reaction kinetics.

Table 2: Comparative Reactivity of Selected Acyl Chlorides
CompoundKey Structural FeaturesExpected Relative ReactivityPrimary Influencing Factors
This compoundAliphatic; Cl at C-2 and C-4HighStrong inductive effect from three Cl atoms; moderate steric hindrance at C-2. uomustansiriyah.edu.iq
4-Chlorobutanoyl chlorideAliphatic; Cl at C-4High (Slightly lower than 2,4-dichloro)Strong inductive effect from two Cl atoms; less steric hindrance at the alpha-carbon.
4-Chloro-2,2-dimethylbutanoyl chlorideAliphatic; Two methyl groups at C-2ReducedSignificant steric hindrance from dimethyl groups at C-2 slows kinetics.
2,4-Dichlorobenzoyl chlorideAromaticLower than aliphatic counterpartsThe aromatic ring stabilizes the carbonyl group through resonance, reducing its electrophilicity and reactivity.

Theoretical and Computational Chemistry Studies on Reactivity Profiles

Theoretical and computational methods provide powerful tools for elucidating the reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be employed to model the molecule's electronic structure and predict its reactivity.

Molecular electrostatic potential (MEP) maps are a valuable computational tool for visualizing electrophilic and nucleophilic sites. researchgate.net For this compound, an MEP map would show a significant region of positive potential (often colored blue) on the carbonyl carbon, quantitatively confirming its high electrophilicity and susceptibility to nucleophilic attack. uomustansiriyah.edu.iq

Furthermore, computational chemistry allows for the calculation of reaction pathways and the energies of transition states and intermediates. libretexts.org These calculations can help to rationalize experimentally observed reaction rates and selectivities. For example, by modeling the transition states for nucleophilic attack at the carbonyl carbon versus S_N2 attack at the C-2 or C-4 positions, the preferred reaction pathway under different conditions can be predicted. Kinetic models derived from both experimental and computational data can also provide a detailed molecular picture of the reaction, including the role of pre-reaction encounter complexes between the reactant and solvent molecules. rug.nlresearchgate.net

Advanced Applications of 2,4 Dichlorobutanoyl Chloride in Organic Synthesis

Derivatization Strategies for the Construction of Complex Functional Molecules

The high electrophilicity of the carbonyl carbon in 2,4-dichlorobutanoyl chloride makes it a prime candidate for a variety of nucleophilic acyl substitution reactions. These transformations allow for the introduction of the 2,4-dichlorobutanoyl moiety into a wide range of substrates, paving the way for the synthesis of diverse and functionally complex molecules.

Ketene-N,O-acetals and their sulfur-containing analogs, ketene-N,S-acetals, are electron-rich nucleophiles that readily react with acylating agents. The reaction of this compound with these substrates would be expected to proceed via a nucleophilic addition-elimination mechanism at the acyl chloride functionality. This would result in the formation of N-(2,4-dichlorobutanoyl) substituted ketene (B1206846) acetals. These products, retaining the dichlorinated alkyl chain, could serve as versatile intermediates for further synthetic manipulations, such as intramolecular cyclizations to form novel heterocyclic frameworks. The optimization of such a reaction would likely involve controlling the reaction temperature and the use of a non-nucleophilic base to scavenge the hydrogen chloride byproduct. nih.govresearchgate.net

A standard protocol for the synthesis of aroyl-S,N-ketene acetals involves the condensation of aroyl chlorides with 2-methylbenzothiazolium salts in the presence of an amine base. nih.govbeilstein-journals.org A similar approach could theoretically be adapted for this compound.

Reactant 1 Reactant 2 Expected Product Typical Conditions Reference
This compoundKetene-N,O-acetalN-(2,4-Dichlorobutanoyl) ketene-N,O-acetalAprotic solvent (e.g., THF, CH₂Cl₂), non-nucleophilic base (e.g., triethylamine), low temperature nih.gov
This compoundKetene-N,S-acetalN-(2,4-Dichlorobutanoyl) ketene-N,S-acetal1,4-Dioxane, triethylamine (B128534), room temperature nih.govbeilstein-journals.org

It is important to note that while the above reactions are chemically plausible based on the known reactivity of acyl chlorides and ketene acetals, specific examples involving this compound are not prominently featured in the reviewed scientific literature.

The reaction of acyl chlorides with alcohols to form esters is a classic and highly efficient transformation in organic chemistry. This compound is expected to react readily with a wide array of primary, secondary, and tertiary alcohols to yield the corresponding 2,4-dichlorobutanoate esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. youtube.com

The esterification can also be performed under Friedel-Crafts conditions, where a Lewis acid like aluminum chloride can be used to facilitate the reaction, particularly with less reactive alcohols. researchgate.net The resulting esters, containing two chlorine atoms, can be valuable intermediates for the synthesis of more complex molecules through subsequent nucleophilic substitution or elimination reactions at the chlorinated positions.

Alcohol Substrate Expected Ester Product Typical Reaction Conditions Potential Yield Range Reference
Primary Alcohol (e.g., Ethanol)Ethyl 2,4-dichlorobutanoatePyridine or Et₃N, CH₂Cl₂, 0 °C to RTGood to Excellent youtube.com
Secondary Alcohol (e.g., Isopropanol)Isopropyl 2,4-dichlorobutanoatePyridine or Et₃N, CH₂Cl₂, 0 °C to RTGood youtube.com
Tertiary Alcohol (e.g., tert-Butanol)tert-Butyl 2,4-dichlorobutanoateDMAP, Et₃N, CH₂Cl₂, RTModerate to Good nih.gov
Phenolic Substrate (e.g., Phenol)Phenyl 2,4-dichlorobutanoateAlCl₃, THF, RTModerate to Good researchgate.net

The yield ranges provided are based on general esterification reactions with acyl chlorides and may vary depending on the specific alcohol substrate and reaction conditions employed with this compound.

Amide bond formation is a cornerstone of medicinal chemistry and materials science. This compound is anticipated to be an excellent reagent for the amidation of primary and secondary amines, yielding N-substituted 2,4-dichloro-butanamides. These reactions are typically rapid and high-yielding, proceeding through a nucleophilic acyl substitution mechanism. nih.govresearchgate.net

The standard procedure involves the addition of the acyl chloride to a solution of the amine in an aprotic solvent, often in the presence of a base like triethylamine or pyridine to sequester the liberated HCl. nih.gov The resulting dichlorinated amides can serve as precursors to a variety of nitrogen-containing compounds, including lactams, through intramolecular cyclization.

Amine Substrate Expected Amide Product Typical Reaction Conditions Potential Yield Range Reference
Primary Amine (e.g., Aniline)N-Phenyl-2,4-dichlorobutanamideEt₃N, CH₂Cl₂, 0 °C to RTGood to Excellent nih.govnih.gov
Secondary Amine (e.g., Diethylamine)N,N-Diethyl-2,4-dichlorobutanamideEt₃N, CH₂Cl₂, 0 °C to RTGood to Excellent researchgate.net
Functionalized Primary AmineCorresponding N-functionalized amideEDC, HOBt, DMAP, Acetonitrile (B52724), RTGood nih.gov

The yields are estimates based on general amidation reactions and would need to be empirically determined for specific reactions with this compound.

This compound can be utilized in the synthesis of both symmetric and mixed anhydrides. The reaction of an acyl chloride with a carboxylate salt is a standard method for preparing anhydrides. For instance, reacting this compound with the sodium salt of 2,4-dichlorobutanoic acid would yield the symmetric bis(2,4-dichlorobutanoyl) anhydride (B1165640).

Of greater synthetic utility is the formation of mixed anhydrides, which are valuable intermediates in peptide synthesis and other acylation reactions. highfine.comnih.gov The reaction of this compound with a different carboxylic acid in the presence of a base like pyridine would generate a mixed anhydride. These mixed anhydrides can then be used to acylate other nucleophiles. The Yamaguchi esterification is a prominent example of a reaction that proceeds through a mixed anhydride intermediate, formed from a carboxylic acid and 2,4,6-trichlorobenzoyl chloride. nih.govorganic-chemistry.org A similar strategy could be envisioned employing this compound.

Reactant Expected Anhydride Product Typical Reaction Conditions Application Reference
2,4-Dichlorobutanoic acid sodium saltBis(2,4-dichlorobutanoyl) anhydrideAprotic solvent (e.g., THF), RTAcylating agentGeneral knowledge
A different carboxylic acid (R-COOH)2,4-Dichlorobutanoyl R-oic anhydride (Mixed Anhydride)Pyridine or Et₃N, aprotic solvent, low temperaturePeptide coupling, esterification highfine.comnih.gov

Specific examples of anhydride formation using this compound are not well-documented in the literature; the information presented is based on general principles of anhydride synthesis.

Utilization in Carbon-Carbon Bond Forming Reactions

The electrophilic nature of this compound also extends to its application in carbon-carbon bond-forming reactions, most notably in the functionalization of aromatic systems.

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. libretexts.orglibretexts.orgorganic-chemistry.org In this reaction, an acyl chloride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This compound is expected to be a suitable substrate for this reaction, allowing for the synthesis of aryl ketones bearing the 2,4-dichlorobutanoyl moiety. sigmaaldrich.commasterorganicchemistry.com

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone, which prevents polysubstitution. libretexts.orglibretexts.org The dichlorinated aryl ketones produced from this reaction could be valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Aromatic Substrate Expected Product Catalyst Typical Solvent Reference
Benzene (B151609)1-Phenyl-2,4-dichlorobutan-1-oneAlCl₃CS₂, nitrobenzene masterorganicchemistry.com
Toluene (B28343)1-(p-Tolyl)-2,4-dichlorobutan-1-one (major isomer)AlCl₃Dichloroethane sigmaaldrich.com
Anisole1-(p-Methoxyphenyl)-2,4-dichlorobutan-1-one (major isomer)AlCl₃Dichloroethane sigmaaldrich.com

The regioselectivity of the acylation is directed by the substituents already present on the aromatic ring. While these reactions are projected based on established Friedel-Crafts chemistry, specific documented examples with this compound are limited.

Cross-Coupling Methodologies (Conceptual Application)

This compound presents a unique trifunctional scaffold for complex molecule synthesis, featuring a highly reactive acyl chloride and two secondary alkyl chloride moieties. The strategic application of cross-coupling reactions can be conceptually designed to selectively functionalize the acyl chloride group while preserving the alkyl chlorides for subsequent transformations. This chemoselectivity is paramount for the efficient construction of advanced molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov In the context of this compound, the significant difference in reactivity between the acyl chloride and the alkyl chloride groups under specific catalytic conditions can be exploited. Acyl chlorides are generally more reactive towards oxidative addition to low-valent palladium complexes than unactivated alkyl chlorides. nih.gov This reactivity difference allows for the conceptual design of chemoselective cross-coupling reactions at the C1 position.

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is a powerful tool for C-C bond formation. nih.gov Research has demonstrated that palladium catalysts can chemoselectively facilitate the cross-coupling of acyl chlorides in the presence of aryl chlorides and bromides. scielo.org.mxresearchgate.net This principle can be extended to this compound. Conceptually, the reaction with an organostannane (R-SnBu₃) in the presence of a suitable palladium catalyst, such as PdCl₂(dppf) or [Pd(PPh₃)₄], would selectively form a ketone at the C1 position, leaving the C2 and C4 chloro-substituents intact for further manipulation.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, utilizing organoboron reagents, is one of the most widely used cross-coupling methods. chemicalbook.com Similar to the Stille reaction, the selective coupling of acyl chlorides over other less reactive halides is well-documented. masterorganicchemistry.com A conceptual Suzuki-Miyaura coupling of this compound with an aryl or vinyl boronic acid (R-B(OH)₂) would yield the corresponding 2,4-dichloro-1-ketone derivative. The choice of catalyst, ligand, and base is crucial to ensure the selective activation of the C(acyl)-Cl bond over the C(alkyl)-Cl bonds.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. chemguide.co.uk The acyl Sonogashira reaction, a variation of this method, effectively couples acyl chlorides with terminal alkynes to produce α,β-alkynyl ketones. nih.gov Applying this to this compound would conceptually lead to the synthesis of a 1-alkynyl-2,4-dichlorobutan-1-one. This transformation would introduce a valuable alkyne moiety for further elaboration through click chemistry or other alkyne-based transformations.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. scielo.org.mx In a conceptual application, the reaction of this compound with an organozinc reagent (R-ZnX) would be expected to proceed selectively at the acyl chloride position, providing a versatile route to various 2,4-dichloroketones.

The following table summarizes the conceptual application of various cross-coupling reactions with this compound, highlighting the expected products and the key features of each methodology.

Cross-Coupling ReactionOrganometallic ReagentCatalyst/PrecatalystExpected ProductKey Features
Stille CouplingR-SnBu₃[Pd(PPh₃)₄]2,4-dichloro-1-(R)-butan-1-oneHigh functional group tolerance; stable organotin reagents. scielo.org.mxresearchgate.net
Suzuki-Miyaura CouplingR-B(OH)₂Pd(OAc)₂ / PPh₃2,4-dichloro-1-(R)-butan-1-oneMild reaction conditions; commercially available boronic acids. masterorganicchemistry.com
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂ / CuI1-alkynyl-2,4-dichlorobutan-1-oneIntroduction of a versatile alkyne functionality. nih.gov
Negishi CouplingR-ZnXNi(acac)₂ or Pd(dba)₂2,4-dichloro-1-(R)-butan-1-oneHigh reactivity and functional group tolerance. scielo.org.mxwikipedia.org

These conceptual applications underscore the potential of this compound as a versatile building block in cross-coupling chemistry, enabling the synthesis of a wide array of functionalized ketones with preserved chloro-substituents for downstream applications.

Stereoselective Transformations and Chiral Auxiliary Strategies

The presence of a stereocenter at the C2 position of this compound opens avenues for stereoselective synthesis. By employing chiral auxiliaries, it is conceptually feasible to control the stereochemical outcome of reactions at the α-carbon, leading to the synthesis of enantiomerically enriched building blocks. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com

A common strategy involves the attachment of the acyl chloride to a chiral auxiliary, such as an Evans oxazolidinone or a sulfur-based auxiliary derived from an amino acid. scielo.org.mxnih.gov For instance, this compound could be reacted with a chiral oxazolidinone to form an N-acyl derivative. The chiral environment provided by the auxiliary would then direct the stereoselective enolization and subsequent reaction with an electrophile.

Conceptual Aldol (B89426) Reaction: An aldol reaction of the N-(2,4-dichlorobutanoyl) oxazolidinone with an aldehyde (R-CHO) would conceptually proceed through a stereochemically defined enolate, leading to the formation of a β-hydroxy ketone with high diastereoselectivity. The stereochemistry of the newly formed stereocenters would be dictated by the choice of the chiral auxiliary and the reaction conditions. Subsequent removal of the chiral auxiliary would furnish an enantiomerically enriched 2,4-dichloro-3-hydroxy-2-(hydroxymethyl)ketone derivative, a valuable chiral building block.

Conceptual Alkylation: Similarly, the enolate generated from the N-(2,4-dichlorobutanoyl) chiral auxiliary adduct could be alkylated with an electrophile (R'-X). The steric hindrance provided by the chiral auxiliary would direct the approach of the electrophile, resulting in the formation of a new stereocenter at the C2 position with high stereocontrol. Cleavage of the auxiliary would then yield an enantiomerically enriched 2-alkyl-2,4-dichlorobutanoyl derivative.

The following table outlines a conceptual strategy for the application of a chiral auxiliary in a stereoselective aldol reaction with this compound.

StepDescriptionReactantsConceptual Product
1Attachment of Chiral AuxiliaryThis compound, Chiral OxazolidinoneN-(2,4-Dichlorobutanoyl)oxazolidinone
2Stereoselective Aldol ReactionN-(2,4-Dichlorobutanoyl)oxazolidinone, Aldehyde (R-CHO), Lewis AcidDiastereomerically enriched aldol adduct
3Cleavage of Chiral AuxiliaryAldol adduct, Cleavage reagent (e.g., LiOH/H₂O₂)Enantiomerically enriched β-hydroxy ketone

This conceptual framework highlights how the principles of chiral auxiliary-mediated synthesis can be applied to this compound to generate complex, stereodefined molecules. The presence of the two chlorine atoms provides additional handles for further synthetic elaborations, making the resulting chiral products highly valuable in synthetic chemistry.

Synthesis of Advanced Intermediates for Downstream Chemical Research

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of advanced intermediates, particularly in the construction of heterocyclic compounds and molecules with potential pharmacological activity. wikipedia.org The sequential and chemoselective reaction of its three reactive sites—the acyl chloride and the two alkyl chlorides—allows for the assembly of complex molecular scaffolds.

Synthesis of Heterocyclic Intermediates: Conceptually, the acyl chloride functionality can be used to introduce the butanoyl chain onto a nucleophilic substrate, followed by intramolecular cyclization reactions involving one or both of the alkyl chloride moieties. For example, reaction with a dinucleophile such as a 1,2-amino alcohol could initially form an amide, which could then undergo intramolecular N-alkylation and O-alkylation at the C2 and C4 positions, respectively, to form a complex bicyclic or spirocyclic heterocyclic system. The specific outcome would depend on the nature of the nucleophile and the reaction conditions employed.

Precursors for Pharmacologically Active Compounds: The structural motifs accessible from this compound are relevant to medicinal chemistry. For instance, the synthesis of γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease, often involves complex heterocyclic cores. nih.gov A plausible synthetic strategy could involve the initial acylation of a suitable aromatic or heteroaromatic amine with this compound. The resulting amide could then be subjected to intramolecular Friedel-Crafts-type reactions or other cyclization strategies, utilizing the chloro-substituents to construct key heterocyclic rings present in these modulators.

The following table provides a conceptual pathway for the synthesis of a hypothetical heterocyclic intermediate from this compound.

StepReaction TypeReactantsConceptual IntermediatePotential Application
1AcylationThis compound, Aniline derivativeN-Aryl-2,4-dichlorobutanamidePrecursor for cyclization
2Intramolecular CyclizationN-Aryl-2,4-dichlorobutanamide, Lewis AcidDichloro-dihydroquinolinone derivativeScaffold for medicinal chemistry
3Further FunctionalizationDichloro-dihydroquinolinone derivativeComplex polycyclic heterocycleIntermediate for drug discovery

This conceptual outline illustrates the strategic potential of this compound as a starting material for the efficient assembly of complex and potentially bioactive molecules for downstream chemical research.

Advanced Analytical Methodologies for Research on 2,4 Dichlorobutanoyl Chloride

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe molecular structures and identify unknown compounds formed during a chemical reaction. researchgate.net For derivatives of 2,4-Dichlorobutanoyl chloride, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount for confirming the identity of reaction products and gaining insight into the transformation process.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the context of reactions involving this compound, NMR is crucial for verifying the formation of the desired product and identifying any intermediates or byproducts. For instance, in a reaction where the acyl chloride is converted to an ester or amide, ¹H NMR would show the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the product. By integrating the peaks, the relative concentrations of species in the reaction mixture can be determined.

Furthermore, in-situ NMR monitoring, where spectra are acquired directly from the reaction mixture over time, offers profound mechanistic insights. ed.ac.uk This technique allows for the observation of transient intermediates that might be missed by conventional offline analysis, providing direct evidence for proposed reaction pathways and enabling detailed kinetic studies. ed.ac.uk Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity of atoms in complex product molecules. semanticscholar.org

Table 1: Hypothetical ¹H NMR Data for a Reaction of this compound This table illustrates the type of data obtained from NMR analysis for a hypothetical reaction where this compound reacts with ethanol (B145695) to form ethyl 2,4-dichlorobutanoate.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound H-2~4.8Triplet
H-3~2.5Multiplet
H-4~3.8Triplet
Ethyl 2,4-dichlorobutanoate H-2~4.5Triplet
H-3~2.4Multiplet
H-4~3.7Triplet
O-CH₂-CH₃~4.2Quartet
O-CH₂-CH₃~1.3Triplet

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of the analyte, which is a critical piece of information for identifying reaction products. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for analyzing complex mixtures. semanticscholar.org

For reactions of this compound, MS can confirm the identity of products by matching the observed molecular ion peak to the calculated exact mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinct signature that aids in the identification of chlorine-containing molecules. The fragmentation pattern observed in the mass spectrum offers additional structural information, acting as a molecular fingerprint that can be used to distinguish between isomers.

LC-MS/MS strategies can be used to identify covalent adducts formed when a reactive molecule like this compound interacts with other molecules. nih.gov This involves selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions to pinpoint the site of modification. This level of detail is crucial for understanding reaction mechanisms and identifying potential byproducts.

Table 2: Predicted Mass Spectrometry Data for this compound This table shows the calculated mass for the molecular ion of this compound, highlighting the isotopic pattern due to the presence of three chlorine atoms.

IonFormulaDescriptionCalculated m/z
[M]⁺C₄H₅Cl₃OMolecular Ion (containing ³⁵Cl)173.94
[M+2]⁺C₄H₅³⁵Cl₂³⁷ClOIsotopic peak175.94
[M+4]⁺C₄H₅³⁵Cl³⁷Cl₂OIsotopic peak177.93
[M+6]⁺C₄H₅³⁷Cl₃OIsotopic peak179.93
[M-Cl]⁺C₄H₅Cl₂OFragment after loss of a chlorine radical138.97
[M-COCl]⁺C₃H₅Cl₂Fragment after loss of the chlorocarbonyl group110.98

Chromatographic Techniques for Purity Assessment and Reaction Progress Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is often used as a reactant in synthesis, verifying its purity is essential. Chromatographic methods are the standard for this purpose.

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity assessment. energetic-materials.org.cn An HPLC method can be developed to separate this compound from any starting materials, reagents, or byproducts from its synthesis. By using an external standard, the precise purity of a sample can be quantified. energetic-materials.org.cn During a reaction, HPLC can be used for offline analysis of aliquots taken from the reaction mixture. This allows for the monitoring of the consumption of the starting material and the formation of the product over time, providing data to calculate reaction conversion and yield. semanticscholar.org

The selection of chromatographic conditions, including the column, mobile phase composition, and detector, is critical for achieving good separation. energetic-materials.org.cn For chlorinated compounds, a reverse-phase column (such as a C18) with a mobile phase of acetonitrile (B52724) and water is often effective. energetic-materials.org.cn A UV detector is commonly used if the analyte and any impurities possess a UV chromophore.

Table 3: Illustrative HPLC Method for Purity Analysis This table outlines a potential set of parameters for an HPLC method designed to assess the purity of this compound, based on established methods for similar compounds. energetic-materials.org.cn

ParameterCondition
Chromatographic Column Hypersil ODS2 C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL·min⁻¹
Column Temperature 25 °C
Detector UV-Vis Diode Array Detector (DAD) at 220 nm
Injection Volume 10 µL

In Situ Monitoring Techniques for Real-Time Reaction Pathway Tracking

While offline methods like HPLC and NMR provide snapshots of a reaction, in situ monitoring techniques offer a continuous, real-time view of the chemical transformation as it happens. spectroscopyonline.com These methods are invaluable for studying reactions that involve unstable or short-lived intermediates, are sensitive to air or moisture, or are very slow. spectroscopyonline.com By tracking reactant and product concentrations in real-time, chemists can gain a deeper understanding of reaction kinetics and pathways.

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for in situ monitoring. spectroscopyonline.comnih.gov A probe is inserted directly into the reaction vessel, and spectra are collected continuously. For a reaction of this compound, one could monitor the disappearance of the characteristic carbonyl (C=O) stretching frequency of the acyl chloride (typically around 1800 cm⁻¹) and the simultaneous appearance of a new carbonyl band for the product (e.g., an ester around 1735 cm⁻¹).

This real-time data allows for the immediate determination of reaction endpoints, the identification of kinetic profiles, and the potential detection of unexpected intermediates. spectroscopyonline.com Flow chemistry setups can be readily combined with in situ monitoring, enabling rapid reaction optimization by systematically changing parameters like temperature and flow rate and observing the immediate effect on the reaction outcome. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemical Syntheses Involving 2,4-Dichlorobenzoyl Chloride

The chemical industry is increasingly focusing on "green" methodologies to minimize environmental impact. For 2,4-dichlorobenzoyl chloride, this translates to developing synthesis routes that are safer, more resource-efficient, and generate less waste.

A significant area of development is the move away from traditional chlorinating agents like thionyl chloride and phosphorus trichloride (B1173362), which can produce hazardous byproducts. google.com One promising approach involves the direct oxidation of 2,4-dichlorotoluene (B165549). Research has demonstrated the preparation of 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene using air as the oxidant in the presence of an improved Co-Mn salts complex catalyst, completely avoiding a solvent. researchgate.net This method is advantageous for environmental protection and presents a greener alternative to processes that use acetic acid or nitric acid. researchgate.net

Another patented method emphasizes a cleaner production environment by reacting 2,4-dichlorobenzotrichloride with a carboxylic acid using a recyclable catalyst. google.com This process allows for the timely removal of low-boiling-point carbonyl chloride, leading to a high space-time yield and a cleaner production process. google.com Furthermore, the development of a green production process for the related 2,4-dichloro-5-fluorobenzoyl chloride highlights the potential for recyclable processes. In this method, byproducts are hydrolyzed and then converted back into the desired product, achieving a yield of over 99.8%. google.com

The use of less toxic reagents and the design of processes with reduced waste generation are central to these sustainable approaches. For instance, a method starting from 2,4-dichlorotoluene and utilizing chlorine gas with an azobisisobutyronitrile catalyst has been shown to be a simple reaction with fewer side reactions and a high product yield. google.com

Table 1: Comparison of Traditional vs. Green Synthesis Methods for 2,4-Dichlorobenzoyl Chloride and Related Compounds
AspectTraditional MethodsEmerging Green Methods
Starting Materials2,4-Dichlorobenzoic acid with thionyl chloride or phosphorus trichloride. google.com2,4-Dichlorotoluene, 2,4-Dichlorobenzotrichloride. google.comresearchgate.netgoogle.com
Reagents/CatalystsThionyl chloride, phosphorus trichloride. google.comAir (oxidation), recyclable Lewis acids (e.g., FeCl3, AlCl3), azobisisobutyronitrile, Co-Mn complex. google.comresearchgate.netgoogle.com
SolventsOften requires organic solvents.Solvent-free conditions, water (for hydrolysis). google.comresearchgate.net
ByproductsSulfurous gas, hydrogen chloride. google.comWater, recyclable catalysts. google.com Hydrogen chloride can be recovered as hydrochloric acid. google.com
Key AdvantagesEstablished and well-understood.Higher yield, lower cost, reduced waste, improved safety, and cleaner production environment. google.comgoogle.comgoogle.com

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for reactions involving 2,4-dichlorobenzoyl chloride is a key research focus. The goal is to enhance reaction efficiency, improve selectivity towards the desired product, and enable reactions under milder conditions.

In the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzotrichloride, various catalysts have been explored. Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂) have been shown to be effective. google.com The use of phosphoric acid as a catalyst has also been reported. google.com These catalysts can often be recycled, which adds to the sustainability of the process. google.com

For the synthesis of derivatives of 2,4-dichlorobenzoyl chloride, such as in cyanation reactions, a variety of catalytic systems have been evaluated. High-throughput experimentation has identified catalysts like copper(II) bromide (CuBr₂) and phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB). researchgate.netacs.org The use of CTAB was found to be particularly effective in overcoming issues of inconsistent reactivity seen with TBABr. researchgate.netacs.org

Furthermore, nickel-catalyzed cyanation of aryl chlorides using the less toxic zinc cyanide (Zn(CN)₂) has been developed. researchgate.net This system, employing an inexpensive nickel catalyst and an additive like DMAP, allows the reaction to proceed under mild conditions with a broad tolerance for different functional groups. researchgate.net

Table 2: Novel Catalytic Systems in Reactions Involving Dichlorobenzoyl Chlorides
Reaction TypeCatalyst SystemKey AdvantagesReference
Synthesis of 2,4-Dichlorobenzoyl ChlorideLewis Acids (AlCl₃, FeCl₃, etc.), Phosphoric AcidRecyclable, clean production environment. google.com
CyanationCuBr₂, Phase-Transfer Catalysts (TBABr, CTAB)High conversion, consistent reactivity (with CTAB). researchgate.netacs.org
CyanationNiCl₂·6H₂O/dppf/Zn with DMAPUse of less toxic cyanide source, mild reaction conditions. researchgate.net

Exploration of New Reactivity Modes and Unprecedented Synthetic Pathways

Beyond established reactions, researchers are exploring novel reactivity modes for 2,4-dichlorobenzoyl chloride to forge unprecedented synthetic pathways. This can lead to the creation of novel molecules with unique properties and applications.

One area of exploration is the use of 2,4-dichlorobenzoyl chloride in the synthesis of complex molecules. For instance, it has been used in the synthesis of biaryls via Suzuki coupling and in the acylation step for producing potent GlyT1 inhibitors. sigmaaldrich.com It is also a precursor for the synthesis of thioesters of 2,4-dichlorobenzoate. chemicalbook.com

A novel approach to synthesizing dichlorobenzonitriles involves the direct ammoxidation of 2,4-dichlorobenzyl chloride, which can be derived from 2,4-dichlorotoluene. researchgate.net This method achieves a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene. researchgate.net

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology (Conceptual Application)

The unique chemical properties of 2,4-dichlorobenzoyl chloride open up conceptual possibilities for its application in interdisciplinary fields like materials science and chemical biology.

In Materials Science, the reactive nature of the acyl chloride group makes 2,4-dichlorobenzoyl chloride a potential building block for the synthesis of novel polymers and functional materials. The presence of two chlorine atoms on the benzene (B151609) ring can be exploited to tune the material's properties, such as thermal stability, flame retardancy, and refractive index. For example, it could be used to create specialty polymers with high refractive indices for optical applications. The dichlorinated aromatic core could also be a precursor for creating porous organic frameworks or other advanced materials with tailored electronic or adsorptive properties.

In Chemical Biology, 2,4-dichlorobenzoyl chloride could serve as a scaffold for the design of chemical probes to study biological systems. The dichlorobenzoyl group could be incorporated into molecules designed to interact with specific proteins or enzymes. The chlorine atoms can form halogen bonds, which are increasingly recognized as important interactions in biological recognition. Furthermore, the reactive acyl chloride can be used to covalently attach the dichlorobenzoyl moiety to biological targets, allowing for activity-based protein profiling and the identification of new drug targets. While these applications are largely conceptual at this stage, they represent exciting future directions for the application of this versatile chemical.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2,4-Dichlorobutanoyl chloride?

  • Methodology :

  • Route 1 : React 2,4-dichlorobutanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Use a molar ratio of 1:1.2 (acid:SOCl₂) in dry dichloromethane (DCM) or toluene. Reflux at 40–60°C for 4–6 hours. Purify via fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) .
  • Route 2 : Alternative halogenating agents like phosphorus pentachloride (PCl₅) can be used, but SOCl₂ is preferred due to fewer byproducts. Monitor reaction completion via thin-layer chromatography (TLC) or FT-IR (disappearance of -OH stretch at 2500–3300 cm⁻¹) .
    • Key Considerations : Ensure strict moisture exclusion to prevent hydrolysis. Use Schlenk lines or nitrogen atmospheres.

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure (e.g., δ ~170–180 ppm for carbonyl carbon in ¹³C NMR) .

  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretches) .
  • GC-MS : For purity assessment (retention time and mass fragmentation patterns) .
    • Data Table :
Property Value
Boiling Point~248°C (lit.)
Density1.41 g/cm³
Refractive Index1.57

Q. What safety protocols are essential when handling this compound?

  • PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H314: corrosive to skin/eyes) .
  • Waste Management : Neutralize with ice-cold sodium bicarbonate before disposal. Store waste separately in labeled containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reactivity of this compound under varying catalytic conditions?

  • Approach :

  • Variable Testing : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., DCM) with catalysts like DMAP or Lewis acids (e.g., AlCl₃).
  • Kinetic Studies : Use in situ FT-IR or HPLC to track reaction progress. For example, nucleophilic acyl substitution rates may vary due to steric hindrance from chlorine substituents .
    • Contradiction Analysis : If conflicting reactivity data arise, cross-validate with computational modeling (DFT) to assess electronic effects of chlorine positions on electrophilicity .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Stability Factors :

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photodegradation .
  • Moisture Control : Use molecular sieves (3Å) in sealed containers. Confirm purity via GC before reuse .
    • Data Table :
Condition Degradation Rate
25°C (dry)<5% over 30 days
25°C (humid)>50% hydrolysis in 7 days

Q. How can impurities in synthesized this compound be identified and mitigated?

  • Impurity Profiling :

  • Common Byproducts : Residual 2,4-dichlorobutanoic acid (detectable via TLC or titrimetry).
  • Advanced Detection : LC-MS/MS or HRMS to identify chlorinated side products (e.g., dimerization under heat) .
    • Mitigation : Recrystallization from hexane at low temperatures (–10°C) or column chromatography (silica gel, hexane:ethyl acetate 9:1) .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Resolution Steps :

Replicate experiments using standardized solvents (e.g., HPLC-grade DMSO).

Employ dynamic light scattering (DLS) to check for colloidal aggregation.

Validate with computational solubility parameters (Hansen solubility model) .

Q. What experimental controls are critical when studying its reactivity in biological systems (e.g., enzyme inhibition)?

  • Controls :

  • Blank Reactions : Test acyl chloride reactivity with buffer components (e.g., Tris-HCl) to rule out nonspecific interactions.
  • Stability Assays : Pre-incubate the compound in assay media and quantify hydrolysis via UV-Vis (λ = 260 nm for free chloride ions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dichlorobutanoyl chloride
Reactant of Route 2
2,4-Dichlorobutanoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.